molecular formula C24H21ClN2O4 B5181963 2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B5181963
M. Wt: 436.9 g/mol
InChI Key: HUWJOAXKDJFNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorobenzyl group, a methoxyphenyl group, and a chromenyl cyanide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate chlorobenzyl and methoxyphenyl precursors, followed by a series of reactions such as nucleophilic substitution, cyclization, and cyanation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific structural features, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-29-21-11-15(8-9-19(21)30-13-14-4-2-5-16(25)10-14)22-17(12-26)24(27)31-20-7-3-6-18(28)23(20)22/h2,4-5,8-11,22H,3,6-7,13,27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWJOAXKDJFNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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